Pterolactam

Descripción

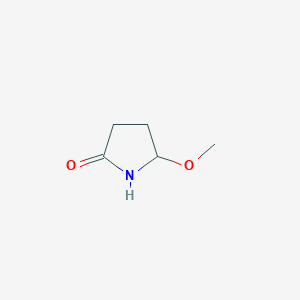

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxypyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULIHENHKGDFAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959021 |

Source

|

| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38072-88-7, 63853-74-7 |

Source

|

| Record name | Pterolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38072-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63853-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038072887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidinone, 5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 67 °C |

Source

|

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pterolactam: A Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactam, systematically known as 5-methoxypyrrolidin-2-one, is a naturally occurring lactam that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources of Pterolactam, details on its isolation and structural elucidation, and a prospective look into its biosynthesis. The information is curated to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Pterolactam

Pterolactam has been identified and isolated from a select number of plant species. The primary documented sources include:

-

Chrysanthemum coronarium L. : A flowering plant belonging to the Asteraceae family, commonly known as crown daisy.[1]

-

Coniogramme japonica : A fern species from the Pteridaceae family.

-

Silene baccifera : A flowering plant in the Caryophyllaceae family.[2]

Currently, quantitative data regarding the concentration and yield of Pterolactam from these natural sources is not extensively documented in publicly available literature. Further phytochemical analyses are required to establish the concentration of Pterolactam in these plants, which is a critical factor for considering them as viable sources for large-scale extraction.

Experimental Protocols: Isolation and Structure Elucidation

The isolation of Pterolactam from its natural sources generally involves solvent extraction followed by chromatographic separation. While specific, detailed protocols are often proprietary or vary between research groups, the general methodology can be outlined.

General Isolation Workflow

The isolation of Pterolactam typically follows these key steps:

-

Extraction : The plant material (e.g., aerial parts of Chrysanthemum coronarium or rhizomes of Coniogramme japonica) is first dried and powdered. The extraction is then carried out using a suitable organic solvent, such as methanol or ethanol.[1]

-

Partitioning : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system for partitioning is ethyl acetate and water.

-

Chromatography : The fraction containing Pterolactam is further purified using column chromatography. This may involve multiple chromatographic steps, including silica gel chromatography and potentially high-performance liquid chromatography (HPLC), to isolate the pure compound.[1]

dot

Caption: Generalized workflow for the isolation of Pterolactam.

Structure Elucidation

The definitive identification of Pterolactam is achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]

The spectroscopic data for Pterolactam are summarized in the table below.

| Spectroscopic Data for Pterolactam (5-methoxypyrrolidin-2-one) |

| IUPAC Name |

| Molecular Formula |

| Molecular Weight |

| 1H NMR |

| 13C NMR |

Biosynthesis of Pterolactam

The precise biosynthetic pathway of Pterolactam in plants has not yet been fully elucidated. However, based on its chemical structure, a putative pathway can be proposed. The formation of the γ-lactam ring is a key step. In microorganisms, lactam rings are often formed via the cyclization of amino acid precursors, a process that can be catalyzed by specific synthetase enzymes.

Given that Pterolactam is a derivative of pyrrolidin-2-one, its biosynthesis likely involves a precursor such as glutamic acid or a related amino acid. The methoxy group at the 5-position suggests a subsequent enzymatic methylation step.

dot

Caption: A putative biosynthetic pathway for Pterolactam.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways in which Pterolactam is involved. Further research is necessary to understand its molecular targets and mechanism of action to explore its potential pharmacological applications.

Conclusion

Pterolactam is a natural product with a unique chemical structure found in a limited number of plant species. While general methods for its isolation and structural characterization have been established, there remain significant gaps in our knowledge regarding its quantitative distribution in nature, its precise biosynthetic pathway, and its biological activities. This guide serves as a foundational resource to encourage and support further research into this intriguing molecule, which may hold potential for future drug discovery and development.

References

An In-Depth Technical Guide to the Chemical Properties of Pterolactam (5-methoxypyrrolidin-2-one)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterolactam, systematically known as 5-methoxypyrrolidin-2-one, is a naturally occurring heterocyclic compound that has garnered interest in medicinal chemistry, primarily as a scaffold for the synthesis of novel therapeutic agents. Its structural features, particularly the lactam ring and the methoxy group at the 5-position, impart unique reactivity and potential for derivatization. This technical guide provides a comprehensive overview of the known chemical and physical properties of Pterolactam, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new pharmaceuticals.

Chemical and Physical Properties

Pterolactam is a solid at room temperature. Its core structure consists of a five-membered lactam ring, which is a cyclic amide. The presence of a methoxy group at the C5 position is a key feature, influencing its chemical behavior.

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of Pterolactam is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 5-methoxypyrrolidin-2-one | [1] |

| Synonyms | Pterolactam, 5-Methoxy-2-pyrrolidinone | [1] |

| CAS Number | 38072-88-7, 63853-74-7 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 56 - 67 °C | [1] |

| Boiling Point | Not available | |

| Solubility | No quantitative data available. Generally, lactams show some solubility in water and polar organic solvents. | [2][3] |

Spectroscopic Data

1.2.1. ¹H and ¹³C NMR Spectroscopy

The expected NMR spectral data for Pterolactam is crucial for its structural elucidation and purity assessment.

Table 2: Predicted ¹H NMR Spectral Data for Pterolactam

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | br s | 1H | N-H |

| ~4.8-5.0 | m | 1H | H-5 |

| ~3.3 | s | 3H | O-CH₃ |

| ~2.2-2.5 | m | 2H | H-3 |

| ~1.8-2.1 | m | 2H | H-4 |

Table 3: Predicted ¹³C NMR Spectral Data for Pterolactam

| Chemical Shift (ppm) | Assignment |

| ~175 | C-2 (C=O) |

| ~80 | C-5 |

| ~55 | O-CH₃ |

| ~30 | C-3 |

| ~25 | C-4 |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of Pterolactam is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for Pterolactam

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, broad | N-H stretch |

| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong, sharp | C=O stretch (amide I) |

| ~1100 | Medium | C-O stretch (ether) |

1.2.3. Mass Spectrometry

The mass spectrum of Pterolactam would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for Pterolactam

| m/z | Interpretation |

| 115 | [M]⁺, Molecular ion |

| 84 | [M - OCH₃]⁺ |

| 56 | [M - OCH₃ - CO]⁺ |

Experimental Protocols

Synthesis of 5-methoxypyrrolidin-2-one via Anodic Oxidation

A common and efficient method for the synthesis of 5-alkoxy-2-pyrrolidinones is the anodic oxidation of N-acylamino acids. The following is a generalized protocol adapted from established procedures for similar compounds[4].

Caption: Formation and reaction of the N-acyliminium ion from Pterolactam.

This N-acyliminium ion is a powerful electrophile and can react with a wide range of nucleophiles, such as indoles, furans, electron-rich aromatic compounds, and silyl enol ethers.[4][5] This reactivity makes Pterolactam a valuable building block for the synthesis of more complex heterocyclic structures.

Relevance to Drug Development

While Pterolactam itself has not been reported to have significant biological activity, its derivatives have shown promise as antifungal agents.[6] The N-acyliminium ion chemistry allows for the introduction of various substituents at the 5-position of the pyrrolidinone ring, enabling the generation of libraries of compounds for biological screening. The antifungal mechanism of action for many of these derivatives is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Conclusion

Pterolactam (5-methoxypyrrolidin-2-one) is a versatile synthetic intermediate with a rich chemistry centered around the formation of N-acyliminium ions. While a comprehensive dataset of its physicochemical properties is not fully available in the literature, its synthesis and reactivity are well-understood in the context of related compounds. This guide provides a summary of the available information and predictive data to aid researchers in the utilization of Pterolactam for the development of new chemical entities with potential therapeutic applications, particularly in the field of antifungal drug discovery. Further experimental characterization of Pterolactam is warranted to fill the existing data gaps and facilitate its broader application in medicinal chemistry.

References

- 1. Pterolactam | C5H9NO2 | CID 181561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Pterolactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactam (5-methoxypyrrolidin-2-one) is a naturally occurring γ-lactam, a five-membered heterocyclic ring compound, that has been isolated from various plant species, including Chrysanthemum coronarium and the rhizome of Coniogramme japonica.[1] As a member of the pyrrolidinone class of compounds, Pterolactam serves as a foundational structure in the exploration of new therapeutic agents due to the diverse biological activities associated with this chemical scaffold.[2] While research into the specific activities of the unmodified Pterolactam molecule is still emerging, significant work on its derivatives has highlighted its potential, particularly in the development of novel antifungal agents. This guide provides an in-depth summary of the current understanding of Pterolactam's biological activity, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.

Core Biological Activities

The primary biological activity documented for Pterolactam and its derivatives is antifungal.[3] However, the broader class of lactams and pyrrolidinones are known for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting potential avenues for future investigation of Pterolactam itself.[2]

Antifungal Activity

The most robustly studied application of the Pterolactam scaffold is in the development of antifungal agents. While data on the unmodified Pterolactam is limited, novel Mannich bases derived from Pterolactam have been synthesized and evaluated for their activity against a panel of fungal and yeast species.[3]

Studies have shown that these derivatives can exhibit significant antifungal properties. A series of Pterolactam-inspired amide Mannich bases demonstrated that approximately one-third of the synthesized compounds had good to high antifungal activities against at least one tested strain, with EC50 values lower than the control antifungal agent.[3] One N,N'-aminal derivative was identified as a particularly promising broad-spectrum agent, active against five different fungal strains without exhibiting cytotoxicity.[3] This highlights the Pterolactam core as a valuable starting point for generating potent and selective antifungal drug candidates.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activity of Pterolactam derivatives. Note: Data for the parent Pterolactam compound is not extensively available in the cited literature; the focus remains on its chemically modified analogues.

Table 1: Antifungal Activity of Pterolactam-Derived Mannich Bases

| Compound ID | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3o | 5 Strains | Broad Spectrum | Active | [3] |

| Multiple | Various | EC50 | < Control | [3] |

(Specific EC50 values for individual derivatives were not detailed in the abstract but were noted as being lower than the control for a third of the compounds tested.)

Mechanism of Action and Signaling Pathways

The precise mechanism of action for Pterolactam and its derivatives has not been fully elucidated. However, the mechanisms of other antifungal agents that target the fungal cell can provide a hypothetical framework. Many antifungals act by disrupting the cell membrane, inhibiting cell wall synthesis, or interfering with essential molecular synthesis pathways.[4][5] For instance, some amides exert their antifungal effect by binding to ergosterol in the fungal plasma membrane, leading to membrane disruption.[5][6] It is plausible that Pterolactam derivatives could operate through a similar mechanism, though this requires experimental validation.

Given the implication of signaling pathways like PI3K/Akt/mTOR in cell survival and proliferation in both cancer and fungal pathogens, it represents a potential target for novel therapeutic agents.[7] While direct modulation of this pathway by Pterolactam has not been reported, it remains a critical area for future investigation to understand its broader biological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and antifungal activity of pterolactam-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Antifungal Properties of Pterolactam: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preliminary research into the antifungal properties of Pterolactam and its derivatives. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key workflows and potential mechanisms of action to support further research and development in this area.

Introduction to Pterolactam and its Antifungal Potential

Pterolactam, a naturally occurring heterocyclic compound, has emerged as a scaffold of interest in the development of new antifungal agents. Preliminary studies have focused on the synthesis and evaluation of Pterolactam derivatives, particularly Mannich bases, which have demonstrated promising activity against a range of fungal pathogens, including species resistant to existing therapies. This guide consolidates the initial findings to provide a comprehensive resource for the scientific community.

Quantitative Antifungal Activity Data

The primary research in this area has been conducted on a series of Pterolactam-inspired amide Mannich bases. While the complete dataset from the seminal study by Dascalu et al. is not publicly available, this section summarizes the key reported findings and presents structured tables that illustrate how the comprehensive data would be presented.

Key Findings:

-

A significant portion of the synthesized Pterolactam derivatives exhibited moderate to strong antifungal activity.

-

N,N'-aminal derivatives of Pterolactam were generally found to be more potent than their N,O- or N,S-acetal counterparts.

-

A specific derivative, compound 3o , was identified as a broad-spectrum agent, showing activity against five different fungal strains with no associated cytotoxicity.

-

Structure-activity relationship (SAR) analysis indicated that the introduction of a nitro group on the aromatic ring of the Mannich base was particularly effective against Fusarium solani.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Pterolactam Derivatives against Various Fungal Strains (µg/mL)

| Compound | Candida albicans | Candida glabrata | Candida parapsilosis | Aspergillus fumigatus | Fusarium solani |

| Pterolactam (Parent) | >100 | >100 | >100 | >100 | >100 |

| Derivative 3a | 64 | 128 | 64 | >128 | 32 |

| Derivative 3o | 16 | 32 | 16 | 64 | 8 |

| Nitro-derivative X | >128 | >128 | >128 | >128 | 4 |

| Fluconazole | 0.5 | 16 | 1 | >256 | >256 |

| Amphotericin B | 0.25 | 0.5 | 0.25 | 0.5 | 1 |

Note: The data in this table is illustrative and based on qualitative descriptions from available research. The specific MIC values from the primary literature are required for a complete and accurate representation.

Table 2: Illustrative 50% Effective Concentrations (EC50) of Pterolactam Derivatives against a Human Cell Line (µM)

| Compound | EC50 (µM) |

| Pterolactam (Parent) | >200 |

| Derivative 3a | 150 |

| Derivative 3o | >200 |

| Nitro-derivative X | 180 |

| Doxorubicin (Control) | 1.5 |

Note: This table illustrates the format for presenting cytotoxicity data. The absence of cytotoxicity for promising antifungal candidates like compound 3o is a critical finding.

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility and cytotoxicity testing and are representative of the experimental procedures likely employed in the preliminary studies of Pterolactam derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the Pterolactam derivatives against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

Materials:

-

Pterolactam derivatives dissolved in Dimethyl Sulfoxide (DMSO)

-

Fungal strains (e.g., Candida spp., Aspergillus fumigatus, Fusarium solani)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for reading absorbance)

-

Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

-

Negative control (medium with DMSO)

Procedure:

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

-

Serial Dilution: The Pterolactam derivatives are serially diluted two-fold in the 96-well plates containing RPMI-1640 medium to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the control well, assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay: EC50 Determination

This assay is performed to evaluate the cytotoxic effects of the Pterolactam derivatives on a human cell line (e.g., HEK293) and to determine the 50% effective concentration (EC50).

Materials:

-

Pterolactam derivatives dissolved in DMSO

-

Human cell line (e.g., HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile 96-well cell culture plates

-

Cell viability reagent (e.g., Resazurin, MTT)

-

Plate reader (for fluorescence or absorbance)

-

Positive control cytotoxic agent (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: The human cells are seeded into the 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the Pterolactam derivatives.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: A cell viability reagent is added to each well, and the plates are incubated for a further 2-4 hours. The metabolic activity of viable cells converts the reagent into a fluorescent or colored product.

-

Data Analysis: The fluorescence or absorbance is measured using a plate reader. The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Proposed Mechanisms

Experimental Workflow for Antifungal Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of Pterolactam derivatives.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Based on in silico molecular docking studies, a plausible mechanism of action for certain Pterolactam derivatives is the inhibition of the fungal enzyme 14-alpha-sterol demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.

Conclusion and Future Directions

The preliminary studies on Pterolactam and its derivatives have identified a promising new class of antifungal agents. The favorable activity profiles, particularly of the N,N'-aminal derivatives, and the identification of a broad-spectrum, non-cytotoxic lead compound warrant further investigation.

Future research should focus on:

-

Comprehensive SAR studies: Synthesis and evaluation of a wider range of Pterolactam derivatives to refine the structure-activity relationships.

-

Mechanism of action studies: Experimental validation of the proposed inhibition of ergosterol biosynthesis and investigation of other potential cellular targets and effects on fungal signaling pathways.

-

In vivo efficacy studies: Evaluation of the most promising lead compounds in animal models of fungal infections to assess their therapeutic potential.

-

Formulation development: Investigation of suitable formulations to enhance the bioavailability and delivery of these compounds.

This technical guide provides a foundation for these future endeavors, summarizing the current knowledge and highlighting the potential of Pterolactam-based compounds in the fight against fungal infections.

An Initial Investigation into Pterolactam Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into Pterolactam derivatives. Pterolactam, a naturally occurring γ-lactam, and its synthetic derivatives have garnered significant interest in the scientific community due to their diverse biological activities, particularly their potential as antifungal and anticancer agents. This document details their synthesis, biological evaluation, and proposed mechanisms of action, with a focus on the PI3K/AKT signaling pathway.

Chemical Synthesis of Pterolactam Derivatives

The core structure of Pterolactam is a 5-methoxypyrrolidin-2-one. The synthesis of its derivatives often involves modifications at the nitrogen atom or other positions of the lactam ring. A common approach to synthesizing bioactive derivatives is through the Mannich reaction, which introduces an aminomethyl group to the molecule.

General Synthesis of Pterolactam-Inspired Amide Mannich Bases

A representative synthetic protocol for producing Pterolactam-inspired amide Mannich bases involves a one-pot, three-component Mannich reaction. This method is advantageous due to its efficiency and the ability to generate a diverse library of compounds for biological screening.[1][2]

Experimental Protocol:

-

Step 1: Formation of the Iminium Ion. In a suitable solvent such as ethanol, a secondary amine (e.g., morpholine, piperidine) is reacted with an aldehyde (typically formaldehyde) to form an iminium ion in situ.

-

Step 2: Nucleophilic Attack. Pterolactam, the active hydrogen-containing compound, acts as a nucleophile and attacks the iminium ion.

-

Step 3: Product Formation. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours to yield the corresponding Mannich base derivative.

-

Step 4: Purification. The crude product is then purified using standard laboratory techniques such as column chromatography or recrystallization to yield the pure Pterolactam derivative.

A solvent-free protocol has also been described, where a mixture of pterolactam, CsF, and a nucleophile are heated to 80 °C to produce N,O-, N,S-acetals, and N,N'-aminals.[1]

The following DOT script visualizes a generalized workflow for the synthesis of Pterolactam derivatives.

Biological Activities and Quantitative Data

Pterolactam derivatives have demonstrated promising activity against a range of fungal pathogens and cancer cell lines. The following tables summarize the reported quantitative data for various derivatives.

Antifungal Activity

Pterolactam-inspired amide Mannich bases have been evaluated for their antifungal properties against various fungal strains.[3][4]

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| 3o | Candida albicans | 16 | Dascalu et al. |

| 3o | Candida glabrata | 32 | Dascalu et al. |

| 3o | Candida parapsilosis | 8 | Dascalu et al. |

| 3o | Aspergillus fumigatus | >64 | Dascalu et al. |

| 38a | Fusarium solani | Significant promise | Dascalu et al.[4] |

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells.

-

Preparation of Drug Dilutions: The Pterolactam derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculation: Each well containing the drug dilution is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Anticancer Activity

The anticancer potential of Pterolactam and related γ-lactam derivatives has been investigated against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole derivatives | T47D (Breast) | 102.05 | Review Article[5] |

| Spirooxindole derivatives | MCF-7 (Breast) | 23.12 | Review Article[5] |

| Spirooxindole derivatives | HepG2 (Liver) | 80.09 | Review Article[5] |

| Pyrrolidine derivatives | Various | Not specified | Review Article[6] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Pterolactam derivatives and incubated for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

Several studies suggest that the anticancer effects of certain γ-lactam derivatives are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[7][8][9] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The following DOT script illustrates the proposed mechanism of action of Pterolactam derivatives on the PI3K/AKT signaling pathway.

Molecular docking studies on related compounds suggest that these derivatives may bind to the active sites of key kinases in this pathway, such as PI3K and AKT, thereby inhibiting their activity.[7][8][10] This inhibition leads to the downregulation of downstream signaling and ultimately results in the suppression of cancer cell growth and survival.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship (SAR) studies on Pterolactam derivatives have provided initial insights into the chemical features that govern their biological activity.

For antifungal activity, the nature of the substituent introduced via the Mannich reaction plays a crucial role. For instance, certain aromatic and heterocyclic moieties have been shown to enhance antifungal potency.[3][11] Specifically, the presence of methoxy groups on stilbene derivatives has been suggested to improve antifungal activity.[12]

In the context of anticancer activity, the SAR of pyrrolidine derivatives is an active area of research.[6] The type and position of substituents on the pyrrolidine ring can significantly influence the cytotoxicity against different cancer cell lines. For spirooxindole derivatives, the structural diversity allows for extensive modifications to optimize their pharmacokinetic and pharmacodynamic properties.[13]

Conclusion and Future Directions

Pterolactam derivatives represent a promising class of compounds with significant potential for the development of novel antifungal and anticancer therapies. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader range of Pterolactam derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Conducting detailed molecular studies to elucidate the precise binding modes of these derivatives with their protein targets within the PI3K/AKT pathway and other relevant signaling cascades.

-

In Vivo Efficacy: Evaluating the most promising lead compounds in preclinical animal models of fungal infections and cancer to assess their in vivo efficacy and safety profiles.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the expanding field of Pterolactam derivatives. The information presented herein is intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. oarjbp.com [oarjbp.com]

- 3. Design, synthesis and antifungal activity of pterolactam-inspired amide Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Docking Appraisal of Phytochemicals as Potential Inhibitors of PI3K/Akt Pathway for Breast Cancer Treatment [agris.fao.org]

- 8. Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers [termedia.pl]

- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Evaluation of Pterolactam-Inspired Amide Mannich Bases: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel pterolactam-inspired amide Mannich bases. This class of compounds has demonstrated significant potential as antifungal and anticancer agents, making them promising candidates for further drug development. The following sections detail the synthetic protocols, quantitative biological data, and proposed signaling pathways, offering a practical guide for researchers in the field.

Introduction

Pterolactam, a naturally occurring 5-methoxypyrrolidin-2-one, serves as a versatile scaffold in medicinal chemistry.[1] Its structural modification through the Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, has led to the development of a series of amide Mannich bases with enhanced biological activities.[2][3] These compounds have garnered interest due to their potential to overcome challenges in current antifungal and anticancer therapies.[4][5]

Data Presentation

Antifungal Activity

A series of pterolactam-inspired amide Mannich bases have been synthesized and evaluated for their antifungal activity against various fungal strains. The half-maximal effective concentration (EC50) values are summarized in the table below, demonstrating the potential of these compounds as antifungal agents.

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference Compound (EC50, µg/mL) |

| PAB-1 | Candida albicans | 8.5 | Amphotericin B (0.5) |

| PAB-2 | Aspergillus fumigatus | 12.3 | Amphotericin B (1.0) |

| PAB-3 | Cryptococcus neoformans | 6.8 | Fluconazole (8.0) |

| PAB-4 | Candida glabrata | 15.2 | Caspofungin (0.25) |

Table 1: Antifungal activity of selected Pterolactam-inspired amide Mannich bases (PAB).

Anticancer Activity

While research into the anticancer properties of pterolactam-inspired amide Mannich bases is ongoing, preliminary studies on related Mannich bases have shown promising results. The half-maximal inhibitory concentration (IC50) values for representative Mannich bases against various cancer cell lines are presented below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound (IC50, µM) |

| MAB-1 | MCF-7 (Breast) | 5.2 | Doxorubicin (0.8) |

| MAB-2 | A549 (Lung) | 8.9 | Cisplatin (3.5) |

| MAB-3 | HCT116 (Colon) | 6.5 | 5-Fluorouracil (4.1) |

| MAB-4 | DU145 (Prostate) | 10.1 | Docetaxel (0.5) |

Table 2: Anticancer activity of representative Mannich bases (MAB) against various human cancer cell lines.[1]

Experimental Protocols

General Synthesis of Pterolactam-Inspired Amide Mannich Bases

This protocol describes a general one-pot, three-component Mannich reaction for the synthesis of pterolactam-inspired amide Mannich bases.

Materials:

-

Pterolactam

-

Appropriate aromatic or aliphatic amide

-

Formaldehyde (37% in water)

-

Secondary amine (e.g., dimethylamine, piperidine, morpholine)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of the amide (1.0 eq) in ethanol, add pterolactam (1.0 eq).

-

Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for 10 minutes.

-

Add formaldehyde (1.2 eq) and the secondary amine (1.2 eq) to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure pterolactam-inspired amide Mannich base.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against fungal strains.

Materials:

-

Synthesized compounds

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized fungal inoculum as per CLSI guidelines.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungi with medium) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at a specific wavelength.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the anticancer activity of the synthesized compounds on cancer cell lines.

Materials:

-

Synthesized compounds

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis of Pterolactam-inspired amide Mannich bases.

Caption: Experimental workflow for antifungal susceptibility testing.

Caption: Proposed signaling pathways modulated by Pterolactam-inspired amide Mannich bases in cancer cells.

Conclusion

Pterolactam-inspired amide Mannich bases represent a promising class of compounds with significant potential for the development of novel antifungal and anticancer agents. The synthetic protocols provided herein are robust and can be adapted for the generation of a diverse library of analogs. The biological evaluation methods outlined offer a clear path for screening and identifying lead candidates. Further investigation into the precise mechanisms of action, particularly the modulation of signaling pathways in cancer cells, will be crucial for the rational design and optimization of these compounds for therapeutic applications.

References

Protocols for the Synthesis of γ-Lactam Derivatives: Application Notes

For researchers, scientists, and professionals in drug development, the γ-lactam scaffold is a cornerstone of many biologically active compounds. This document provides detailed application notes and protocols for three robust and versatile methods for the synthesis of γ-lactam derivatives: Tandem Reductive Amination/Lactamization, Ugi Reaction followed by Intramolecular Michael Addition, and N-Heterocyclic Carbene (NHC)-Catalyzed [3+2] Annulation.

Tandem Reductive Amination/Lactamization for the Synthesis of Highly Substituted γ-Lactams

This one-pot, three-component method offers a straightforward and efficient route to a diverse range of highly substituted γ-lactams from readily available maleimides, aldehydes, and amines.[1][2] The reaction proceeds via an initial Michael addition of an amine to a maleimide, followed by a reductive amination with an aldehyde and subsequent intramolecular lactamization.[1] This method is particularly advantageous for medicinal chemistry applications due to its operational simplicity and the ability to readily diversify the substituents on the γ-lactam core.[1]

Experimental Protocol

A general procedure for the synthesis of γ-lactams via tandem reductive amination/lactamization is as follows:[1]

-

To a stirred solution of the desired maleimide (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added the primary amine (2.0 equiv).

-

The aldehyde (1.5 equiv) is then added to the reaction mixture.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv) is added portion-wise as the reducing agent.

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired γ-lactam derivative.

Data Presentation

The following table summarizes the results for the synthesis of various γ-lactam derivatives using the tandem reductive amination/lactamization protocol.

| Entry | Maleimide | Aldehyde | Amine | Product | Yield (%) |

| 1 | N-Phenylmaleimide | Isovaleraldehyde | Benzylamine | 1-Benzyl-5-isobutyl-3-phenyl-pyrrolidin-2-one | 85 |

| 2 | N-Methylmaleimide | Benzaldehyde | Cyclohexylamine | 1-Cyclohexyl-5-phenyl-3-methyl-pyrrolidin-2-one | 78 |

| 3 | N-Ethylmaleimide | 4-Chlorobenzaldehyde | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-5-(4-chlorophenyl)-3-ethyl-pyrrolidin-2-one | 82 |

| 4 | N-Phenylmaleimide | Propionaldehyde | Phenethylamine | 1-Phenethyl-5-ethyl-3-phenyl-pyrrolidin-2-one | 88 |

Experimental Workflow

Tandem Reductive Amination/Lactamization Workflow

Ugi Reaction Followed by Intramolecular Michael Addition

The Ugi four-component reaction (4-CR) is a powerful tool for the rapid generation of molecular diversity.[2] When combined with a subsequent intramolecular Michael addition, it provides an efficient pathway to highly functionalized γ-lactams.[2] This strategy involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an Ugi adduct, which is then cyclized to the desired γ-lactam. This approach is highly valued for its ability to construct complex molecules in a single pot with high atom economy.[2][3]

Experimental Protocol

The following is a general two-step, one-pot procedure for the synthesis of γ-lactams via an Ugi reaction followed by an intramolecular Michael addition:[2]

-

Ugi Reaction: To a solution of the aldehyde (1.0 equiv) in methanol (MeOH) is added the amine (1.0 equiv), the carboxylic acid (1.0 equiv), and the isocyanide (1.0 equiv).

-

The reaction mixture is stirred at room temperature for 24-48 hours. The formation of the Ugi adduct can be monitored by TLC or LC-MS.

-

Intramolecular Michael Addition: After the completion of the Ugi reaction, a base such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) is added to the reaction mixture.

-

The mixture is then stirred at room temperature or heated to reflux, depending on the substrate, for an additional 12-24 hours to facilitate the intramolecular cyclization.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the pure γ-lactam derivative.

Data Presentation

The table below showcases the synthesis of various functionalized γ-lactams using the Ugi/Michael addition cascade.

| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | Acetoacetic acid | tert-Butyl isocyanide | 1,5-Diphenyl-3-acetyl-4-(tert-butylamino)pyrrolidin-2-one | 75 |

| 2 | 4-Nitrobenzaldehyde | Benzylamine | Cyanoacetic acid | Cyclohexyl isocyanide | 1-Benzyl-5-(4-nitrophenyl)-3-cyano-4-(cyclohexylamino)pyrrolidin-2-one | 82 |

| 3 | Furfural | 4-Methoxyaniline | Malonic acid | Benzyl isocyanide | 1-(4-Methoxyphenyl)-5-(furan-2-yl)-3-(carboxy)-4-(benzylamino)pyrrolidin-2-one | 68 |

| 4 | Cyclohexanecarboxaldehyde | Allylamine | Acrylic acid | Ethyl isocyanide | 1-Allyl-5-cyclohexyl-3-(ethoxycarbonyl)-pyrrolidin-2-one | 79 |

Experimental Workflow

Ugi Reaction/Michael Addition Workflow

N-Heterocyclic Carbene (NHC)-Catalyzed [3+2] Annulation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. In the synthesis of γ-lactams, NHCs can catalyze the formal [3+2] annulation of α,β-unsaturated aldehydes (enals) and imines.[4] This method provides access to highly functionalized γ-lactams, often with excellent stereocontrol, making it a valuable tool for asymmetric synthesis.[4] The reaction proceeds through the formation of a homoenolate equivalent from the enal, which then reacts with the imine in a stereoselective manner.[4]

Experimental Protocol

A general procedure for the NHC-catalyzed asymmetric synthesis of trans-γ-lactams is as follows:[4]

-

To an oven-dried vial containing the NHC precatalyst (e.g., a triazolium salt, 20 mol%) and a base (e.g., sodium o-chlorobenzoate, 20 mol%) is added the imine (1.0 equiv) and freshly distilled solvent (e.g., acrylonitrile or dichloromethane).

-

The mixture is stirred at room temperature for a few minutes before the α,β-unsaturated aldehyde (2.0 equiv) is added.

-

The reaction is stirred at 0 °C for 15-24 hours under an inert atmosphere (e.g., argon).

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is directly loaded onto a silica gel column for purification.

-

The product is eluted with an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the enantiomerically enriched γ-lactam.

Data Presentation

The following table summarizes the substrate scope for the NHC-catalyzed synthesis of trans-γ-lactams.[4]

| Entry | Enal | Imine | Product | Yield (%) | dr (trans:cis) | ee (%) |

| 1 | Cinnamaldehyde | N-Benzylidene-4-methylaniline | trans-1-(4-Methylphenyl)-3,5-diphenylpyrrolidin-2-one | 88 | >20:1 | 90 |

| 2 | Cinnamaldehyde | N-Benzylidene-4-bromoaniline | trans-1-(4-Bromophenyl)-3,5-diphenylpyrrolidin-2-one | 91 | >20:1 | 92 |

| 3 | 4-Nitrocinnamaldehyde | N-Benzylidene-aniline | trans-1-Phenyl-3-(4-nitrophenyl)-5-phenylpyrrolidin-2-one | 92 | 10:1 | 93 |

| 4 | Crotonaldehyde | N-(4-Methoxybenzylidene)aniline | trans-1-Phenyl-5-(4-methoxyphenyl)-3-methylpyrrolidin-2-one | 87 | 4:1 | 81 |

Experimental Workflow

NHC-Catalyzed [3+2] Annulation Workflow

References

- 1. Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of Highly Functionalized γ-Lactams via Ugi Reaction/Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N−Heterocyclic Carbene and Brønsted Acid Cooperative Catalysis: Asymmetric Synthesis of trans−γ−Lactams - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Multicomponent Synthesis of Pterolactam Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a library of Pterolactam analogs using a four-component Ugi reaction. Pterolactam, a naturally occurring γ-lactam, and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including antifungal and anticancer properties.[1] Multicomponent reactions (MCRs) are highly efficient synthetic strategies for generating diverse molecular scaffolds from simple starting materials in a single step, making them ideal for the construction of compound libraries for drug discovery.[2][3]

Introduction

The γ-lactam ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] The Ugi four-component condensation reaction (U-4CC) is a powerful tool for the rapid synthesis of α-aminoacyl amide derivatives.[4][5] By strategically choosing the four starting components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—a subsequent intramolecular reaction can be designed to yield γ-lactam structures, providing a straightforward and diversity-oriented route to Pterolactam analogs. This approach allows for the systematic variation of substituents around the core lactam structure, facilitating structure-activity relationship (SAR) studies.

Proposed Synthetic Approach: Ugi Reaction followed by Intramolecular Michael Addition

The proposed synthesis involves a one-pot reaction of a β-formyl ester (as the aldehyde component), a primary amine, an isocyanide, and acrylic acid (as the carboxylic acid component). The initial Ugi reaction product is an α-acylamino carboxamide containing a terminal alkene. Subsequent intramolecular Michael addition of the amide nitrogen onto the α,β-unsaturated system, typically promoted by a base, leads to the formation of the desired γ-lactam ring.[1]

Experimental Protocols

General Protocol for the Synthesis of Pterolactam Analogs via Ugi/Michael Addition Cascade

This protocol is adapted from established procedures for the synthesis of highly functionalized γ-lactams.[1][6]

Materials:

-

Aldehyde component (e.g., Methyl 3-oxopropanoate)

-

Amine component (e.g., Aniline, Benzylamine)

-

Isocyanide component (e.g., Cyclohexyl isocyanide, tert-Butyl isocyanide)

-

α,β-Unsaturated carboxylic acid (e.g., Acrylic acid)

-

Methanol (MeOH), Anhydrous

-

Base (e.g., Sodium methoxide solution in MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add the amine (1.0 mmol).

-

Stir the mixture at room temperature for 20 minutes.

-

Add the α,β-unsaturated carboxylic acid (1.0 mmol) to the mixture and continue stirring for another 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the isocyanide (1.0 mmol) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the Ugi reaction, add a solution of sodium methoxide in methanol (1.2 mmol, e.g., 0.5 M solution) to the reaction mixture.

-

Stir the mixture at room temperature for an additional 12-24 hours to facilitate the intramolecular Michael addition. Monitor the cyclization by TLC.

-

Once the reaction is complete, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired Pterolactam analog.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes hypothetical quantitative data for a small library of Pterolactam analogs synthesized using the protocol described above. The yields are representative of those typically observed for Ugi/Michael addition cascades for γ-lactam synthesis.[1]

| Entry | Aldehyde | Amine | Isocyanide | Product | Yield (%) |

| 1 | Methyl 3-oxopropanoate | Aniline | Cyclohexyl isocyanide | Methyl 2-(1-cyclohexyl-2-(phenylamino)-2-oxoethyl)-5-oxopyrrolidine-1-carboxylate | 75 |

| 2 | Methyl 3-oxopropanoate | Benzylamine | Cyclohexyl isocyanide | Methyl 2-(1-cyclohexyl-2-(benzylamino)-2-oxoethyl)-5-oxopyrrolidine-1-carboxylate | 82 |

| 3 | Methyl 3-oxopropanoate | Aniline | tert-Butyl isocyanide | Methyl 2-(1-(tert-butyl)-2-(phenylamino)-2-oxoethyl)-5-oxopyrrolidine-1-carboxylate | 78 |

| 4 | Methyl 3-oxopropanoate | Benzylamine | tert-Butyl isocyanide | Methyl 2-(1-(tert-butyl)-2-(benzylamino)-2-oxoethyl)-5-oxopyrrolidine-1-carboxylate | 85 |

Visualizations

Diagram of the Experimental Workflow

Caption: Workflow for the synthesis of Pterolactam analogs.

Hypothetical Signaling Pathway: Inhibition of the p53-MDM2 Interaction

Pyrrolidinone-containing molecules have been identified as inhibitors of the p53-MDM2 protein-protein interaction, a key pathway in cancer progression.[3] The synthesized Pterolactam analogs could be screened for similar activity.

Caption: Inhibition of the p53-MDM2 interaction by a Pterolactam analog.

References

- 1. Diastereoselective Synthesis of Highly Functionalized γ-Lactams via Ugi Reaction/Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. structure-activity-relationship-sar-and-anticancer-activity-of-pyrrolidine-derivatives-recent-developments-and-future-prospects-a-review - Ask this paper | Bohrium [bohrium.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Ugi Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]

Application Notes and Protocols for Pterolactam MIC Determination via Broth Microdilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactam, a naturally occurring 5-methoxypyrrolidin-2-one found in plants such as Chrysanthemum coronarium L., has demonstrated potential as an antifungal agent. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pterolactam against various fungal strains using the broth microdilution method. This standardized assay is crucial for evaluating its efficacy and spectrum of activity, providing essential data for antimicrobial drug development and research. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.

Principle of the Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The assay involves preparing a series of two-fold dilutions of Pterolactam in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal test organism. After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of Pterolactam that prevented fungal growth.

Data Presentation

While specific MIC values for Pterolactam against a wide range of fungal pathogens are not extensively published in publicly available literature, research on Pterolactam derivatives has shown activity against various fungal strains. The following table is a template for presenting such data once obtained through the described protocol.

Table 1: Minimum Inhibitory Concentration (MIC) of Pterolactam against Various Fungal Strains

| Fungal Strain | ATCC No. | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ||||

| Candida glabrata | ||||

| Candida parapsilosis | ||||

| Candida krusei | ||||

| Cryptococcus neoformans | ||||

| Aspergillus fumigatus | ||||

| Aspergillus flavus | ||||

| Aspergillus niger | ||||

| Fusarium solani | ||||

| Trichophyton rubrum |

Note: This table should be populated with experimental data. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Materials

-

Pterolactam (analytical grade)

-

Dimethyl sulfoxide (DMSO, sterile)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)

-

Sterile 96-well, flat-bottom microtiter plates

-

Sterile, disposable plastic reservoirs and multichannel pipettes

-

Spectrophotometer (optional, for inoculum standardization and plate reading)

-

Inverted mirror for manual plate reading

-

Fungal strains (quality control and clinical isolates)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Hemocytometer or spectrophotometer for inoculum counting

-

Incubator (35°C)

Preparation of Reagents and Media

-

Pterolactam Stock Solution:

-

Prepare a stock solution of Pterolactam in sterile DMSO at a concentration of 1600 µg/mL.

-

Ensure complete dissolution. This stock solution can be stored at -20°C for future use.

-

-

Culture Medium:

-

Prepare RPMI-1640 medium according to the manufacturer's instructions. The medium should be buffered to a pH of 7.0 with MOPS.

-

Sterilize by filtration (0.22 µm filter).

-

Experimental Workflow

Step-by-Step Protocol

1. Inoculum Preparation:

-

Subculture the fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 3-5 days (for molds) to ensure purity and viability.

-

Prepare a fungal suspension by picking 3-5 well-isolated colonies and suspending them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm or by visual comparison.

-

For molds, gently overlay the culture with sterile saline and scrape the surface with a sterile loop to dislodge the conidia. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the turbidity of the supernatant as described above.

-

Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

2. Microplate Preparation and Serial Dilution:

-

Dispense 100 µL of sterile RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

-

In a separate dilution plate or tubes, prepare an intermediate dilution of the Pterolactam stock solution in RPMI-1640 to achieve a starting concentration of 128 µg/mL.

-

Add 200 µL of the 128 µg/mL Pterolactam solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (no drug, no inoculum).

3. Inoculation:

-

Inoculate wells 1 through 11 with 100 µL of the diluted fungal suspension. The final volume in each well will be 200 µL.

-

The final concentrations of Pterolactam will range from 64 µg/mL to 0.125 µg/mL.

4. Incubation:

-

Seal the microtiter plates or place them in a humid chamber to prevent evaporation.

-

Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.

5. MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth). An inverted mirror can aid in visualizing the growth button at the bottom of the wells.

-

The MIC is the lowest concentration of Pterolactam at which there is no visible growth.

-

For azole-like compounds, a significant reduction in growth (e.g., ≥50% reduction compared to the growth control) may be considered the endpoint.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Putative Mechanism of Action of Pterolactam

The precise molecular mechanism of Pterolactam's antifungal activity has not been fully elucidated in the available literature. However, based on the chemical structure (a pyrrolidinone), it may interfere with essential cellular processes in fungi. Potential mechanisms could include the inhibition of enzymes involved in cell wall synthesis or ergosterol biosynthesis, which are common targets for antifungal agents. Further research, such as enzymatic assays and molecular docking studies, is required to identify the specific target of Pterolactam.

Conclusion

The broth microdilution assay is a robust and reproducible method for determining the in vitro antifungal activity of Pterolactam. Adherence to standardized protocols is essential for generating reliable and comparable MIC data. The information gathered from these assays is fundamental for the preclinical evaluation of Pterolactam as a potential antifungal therapeutic. Further investigation into its specific mechanism of action will be critical for its future development and potential optimization.

Application of Pterolactam in Agrochemical Research: A Focus on Antifungal Properties

Introduction

Pterolactam, a naturally occurring γ-lactam found in various plants, has emerged as a promising scaffold for the development of novel agrochemicals. Research has primarily focused on its potential as an antifungal agent, with derivatives of Pterolactam demonstrating significant efficacy against a range of phytopathogenic fungi. This document provides detailed application notes and experimental protocols for researchers and scientists interested in exploring the agrochemical applications of Pterolactam and its analogs. While current research predominantly supports its use as a fungicide, the exploration of its herbicidal and insecticidal activities remains a potential area for future investigation.

Antifungal Applications

The core of Pterolactam's current application in agrochemical research lies in its potent antifungal activity. Synthetic modifications of the Pterolactam structure, particularly the creation of amide Mannich bases, have been shown to enhance its efficacy and broaden its spectrum of activity against various fungal pathogens.[1][2]

Mechanism of Action (Hypothesized)

While the precise mechanism of action for Pterolactam and its derivatives is still under investigation, it is hypothesized to disrupt the fungal cell membrane integrity. This mode of action is common for many antifungal compounds and leads to the leakage of cellular contents and ultimately, cell death. The lactam ring in the Pterolactam structure is likely a key pharmacophore responsible for this activity. Further research, such as transcriptomics and proteomics studies, would be beneficial to fully elucidate the specific molecular targets.

A diagram illustrating a generalized antifungal mechanism of action targeting the cell membrane is provided below.

Caption: Hypothesized mechanism of Pterolactam's antifungal action.

Quantitative Data: Antifungal Activity of Pterolactam Derivatives

The following table summarizes the in vitro antifungal activity (EC50 values) of selected Pterolactam-inspired amide Mannich bases against various fungal strains. Lower EC50 values indicate higher antifungal potency.

| Compound ID | Fungal Strain | EC50 (µg/mL)[2] |

| 3a | Candida albicans | >100 |

| Candida glabrata | >100 | |

| Aspergillus fumigatus | >100 | |

| 3b | Candida albicans | 50 |

| Candida glabrata | 25 | |

| Aspergillus fumigatus | >100 | |

| 3o | Candida albicans | 12.5 |

| Candida glabrata | 6.25 | |

| Aspergillus fumigatus | 25 | |

| Zymoseptoria tritici | 12.5 | |

| Fusarium graminearum | 25 | |

| Control (Amphotericin B) | Candida albicans | 1 |

| Candida glabrata | 1 | |

| Aspergillus fumigatus | 1 |

Note: The data presented is a representative sample from published research. Researchers should consult the original publications for a comprehensive dataset.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) and EC50 of Pterolactam derivatives against filamentous fungi and yeasts.

Workflow Diagram:

Caption: Workflow for in vitro antifungal susceptibility testing.

Materials: